Product packaging for Methyl 4-pyrrolidin-1-ylbenzoate(Cat. No.:CAS No. 129414-26-2)

Methyl 4-pyrrolidin-1-ylbenzoate

Cat. No.: B142463
CAS No.: 129414-26-2
M. Wt: 205.25 g/mol
InChI Key: XNIVNLQKURGIAY-UHFFFAOYSA-N
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Description

Contextualization within Benzoate (B1203000) Ester and Pyrrolidine (B122466) Chemistry

Methyl 4-pyrrolidin-1-ylbenzoate is a derivative of both benzoic acid and pyrrolidine. Benzoate esters are a class of organic compounds that are esters of benzoic acid. wikipedia.orgwikipedia.org They are known for their applications in perfumery, as food preservatives, and as intermediates in the synthesis of other organic compounds. wikipedia.orgacs.org The ester group in this compound can undergo various chemical transformations, such as hydrolysis to form the corresponding carboxylic acid or reaction with Grignard reagents. libretexts.org

Rationale for Academic Investigation

The academic interest in this compound stems from its potential as a versatile intermediate in organic synthesis and medicinal chemistry. The combination of the aromatic benzoate core and the aliphatic pyrrolidine ring offers multiple sites for chemical modification, allowing for the creation of diverse molecular architectures. Researchers are drawn to this compound to explore new synthetic methodologies and to design novel molecules with potential biological activities. The investigation of such compounds contributes to the broader understanding of structure-activity relationships in drug discovery. frontiersin.orgnih.gov

Overview of Key Research Areas

Research involving this compound and its derivatives primarily falls into the following areas:

Synthetic Methodology: The development of efficient and novel methods for the synthesis of polysubstituted pyrrolidines and other heterocyclic systems often utilizes starting materials or intermediates with a similar structural framework. acs.orgbeilstein-journals.org

Medicinal Chemistry: The pyrrolidine and benzoate moieties are present in many biologically active compounds. frontiersin.orgmdpi.com Consequently, derivatives of this compound are synthesized and evaluated for a wide range of potential therapeutic applications, including as anticancer, antibacterial, and enzyme inhibitors. frontiersin.orgnih.gov For instance, derivatives have been studied as potential inhibitors of enzymes like dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are crucial targets in antitubercular drug discovery. nih.gov

Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 129414-26-2 chemicalbook.comsigmaaldrich.com
Molecular Formula C12H15NO2 sigmaaldrich.comcookechem.com
Molecular Weight 205.25 g/mol cookechem.com
Melting Point 140 - 142 °C sigmaaldrich.com
Boiling Point 338.9±25.0 °C (Predicted) chemicalbook.com
Density 1.128±0.06 g/cm3 (Predicted) chemicalbook.com
Physical Form Solid sigmaaldrich.com

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common method involves the reaction of a p-halobenzoate with pyrrolidine in the presence of a palladium catalyst, a process known as the Buchwald-Hartwig amination. Another approach is the esterification of 4-(pyrrolidin-1-yl)benzoic acid with methanol (B129727) in the presence of an acid catalyst. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO2 B142463 Methyl 4-pyrrolidin-1-ylbenzoate CAS No. 129414-26-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-pyrrolidin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-4-6-11(7-5-10)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIVNLQKURGIAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426266
Record name methyl 4-pyrrolidin-1-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129414-26-2
Record name methyl 4-pyrrolidin-1-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to Methyl 4-pyrrolidin-1-ylbenzoate

Established methods for the synthesis of this compound primarily involve esterification reactions and the derivatization of suitable precursors. These routes are well-documented and offer reliable access to the target compound.

Esterification Reactions: Mechanisms and Optimization

Esterification remains a cornerstone for the synthesis of this compound, with direct esterification of the corresponding carboxylic acid being a common approach.

The most direct route involves the Fischer-Speier esterification of 4-(1-pyrrolidinyl)benzoic acid with methanol (B129727). chemicalbook.com This is an acid-catalyzed equilibrium reaction where the protonation of the carbonyl oxygen of the carboxylic acid enhances its electrophilicity, facilitating nucleophilic attack by methanol. mdpi.comacs.orgmdpi.com To drive the equilibrium towards the product, an excess of methanol is often used, or the water formed during the reaction is removed. mdpi.com

The general mechanism proceeds as follows:

Protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst. mdpi.com

Nucleophilic attack of the methanol oxygen on the protonated carbonyl carbon. mdpi.com

Proton transfer from the oxonium ion to one of the hydroxyl groups. mdpi.com

Elimination of a water molecule to form a protonated ester. mdpi.com

Deprotonation to yield the final ester product. mdpi.com

A typical procedure involves refluxing 4-(1-pyrrolidinyl)benzoic acid in methanol with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄). mdpi.com

Various catalysts have been employed to improve the efficiency and yield of the esterification process.

Thionyl Chloride (SOCl₂): A highly effective method involves the use of thionyl chloride. nih.govwikipedia.org This reagent converts the carboxylic acid into a more reactive acyl chloride intermediate, which then readily reacts with methanol to form the ester. organic-chemistry.orgnih.gov This method often proceeds under milder conditions and can lead to high yields. A general procedure involves adding thionyl chloride dropwise to a solution of 4-(1-pyrrolidinyl)benzoic acid in anhydrous methanol, followed by refluxing. nih.gov A reported synthesis using this method achieved a 95% yield after 5 hours of reaction. nih.gov

ReactantReagentSolventTime (h)Yield (%)Reference
4-(1-Pyrrolidinyl)benzoic AcidThionyl ChlorideMethanol595 nih.gov

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a classic and widely used catalyst for Fischer esterification. mdpi.com It protonates the carboxylic acid, activating it for nucleophilic attack by the alcohol. While effective, it can sometimes lead to side reactions if not used carefully.

Nanoparticle Catalysis: Recent advancements have explored the use of heterogeneous catalysts, such as supported iron oxide nanoparticles (FeNP@SBA-15), for the esterification of benzoic acid derivatives. researchgate.net These catalysts offer advantages like easy recovery and reusability, contributing to greener synthetic processes. researchgate.net While not specifically detailed for this compound, the successful esterification of various benzoic acids suggests its potential applicability. researchgate.net

Multicomponent and Tandem Reaction Strategies

While specific multicomponent reactions (MCRs) or tandem sequences leading directly to this compound are not extensively documented in dedicated literature, the principles of these efficient synthetic strategies can be applied. MCRs offer the advantage of constructing complex molecules in a single step from three or more starting materials, enhancing atom economy and reducing waste. researchgate.netnih.gov Tandem reactions, where multiple bond-forming events occur sequentially in a single pot, also provide a streamlined approach. nih.gov

For instance, a potential tandem approach could involve the reaction of a primary amine-tethered alkyne in a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence to form a substituted pyrrolidine (B122466), which could then be further functionalized. nih.gov Similarly, rhodium-catalyzed one-pot methodologies for the synthesis of substituted pyrrolidines from N-sulfonyl-1,2,3-triazoles and styrenes have been reported, offering yields ranging from 40 to 85%. nih.gov

Derivatization from Precursors

An alternative and widely used strategy is the derivatization of pre-existing aromatic esters. This approach is particularly useful when the starting ester is more readily available than the corresponding carboxylic acid.

From Methyl 4-aminobenzoate (B8803810): A common method involves the N-alkylation of methyl 4-aminobenzoate with a suitable four-carbon electrophile. A typical procedure utilizes 1,4-dibromobutane (B41627) or 1,4-dichlorobutane (B89584) in the presence of a base to facilitate the cyclization and formation of the pyrrolidine ring.

From Methyl 4-halobenzoates: The palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation are powerful methods for the formation of C-N bonds. wikipedia.orgwikipedia.org These reactions can be employed to couple pyrrolidine with a methyl 4-halobenzoate (e.g., methyl 4-bromobenzoate (B14158574) or methyl 4-iodobenzoate). nih.gov The Buchwald-Hartwig amination typically uses a palladium catalyst with a suitable phosphine (B1218219) ligand and a base. organic-chemistry.orgwikipedia.org The Ullmann condensation traditionally uses copper or a copper salt, often at higher temperatures. wikipedia.org

Aryl HalideAmineCatalyst SystemReaction TypeReference
Methyl 4-iodobenzoatePyrrolidinePd catalyst/phosphine ligandBuchwald-Hartwig wikipedia.org
Methyl 4-bromobenzoatePyrrolidineCu catalystUllmann Condensation wikipedia.org
Methyl 4-fluorobenzoatePyrrolidine-Nucleophilic Aromatic Substitution nih.gov

Microwave-assisted synthesis has also been employed for the N-alkylation of a pyrrolidine-fused chlorin (B1196114) with methyl 4-(bromomethyl)benzoate (B8499459), suggesting the applicability of microwave irradiation to accelerate such reactions. nih.gov

Novel Synthetic Route Development

Research into novel synthetic routes for N-aryl pyrrolidines and related esters continues to evolve, focusing on improving efficiency, selectivity, and sustainability.

Rhodium-Catalyzed Synthesis: Rhodium complexes have been utilized in the catalytic synthesis of pyrrolidine-substituted acrylic esters. nih.gov Furthermore, one-pot strategies involving rhodium(II)-catalyzed transannulation and rearrangement of N-sulfonyl-1,2,3-triazoles with styrenes have been developed for the synthesis of 2,4-disubstituted pyrrolidines. nih.gov These methods showcase the potential of rhodium catalysis in constructing the pyrrolidine ring with high functional group tolerance. nih.gov

Copper-Catalyzed Synthesis: Copper-catalyzed methods are prominent for N-arylation. rsc.org Recent developments include the copper-catalyzed intermolecular carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates to produce 2-arylpyrrolidines. nih.gov Copper-catalyzed condensation of α-diazodicarbonyl compounds with N-aryl γ-lactams also yields functionalized pyrrolidines. nih.gov These newer copper-catalyzed reactions often proceed under milder conditions compared to the traditional Ullmann reaction. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in various organic transformations, including the synthesis of pyrrolidine derivatives. mdpi.comnih.gov Microwave-assisted N-alkylation of a pyrrolidine-fused chlorin with methyl 4-(bromomethyl)benzoate highlights the potential of this technology for the efficient synthesis of this compound and its analogs. nih.gov

Exploration of Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of aromatic amines and their derivatives to minimize environmental impact. These approaches focus on the use of less hazardous reagents, alternative energy sources, and solvent-free or environmentally benign solvent systems.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and enhanced purity of products. The application of microwave energy can accelerate the N-arylation of pyrrolidine with a suitable methyl 4-halobenzoate, a key step in the synthesis of this compound. This method offers a more energy-efficient alternative to conventional heating. wikipedia.orgnih.gov

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides another green alternative for promoting chemical reactions. Ultrasound can enhance mass transfer and accelerate reaction rates through the phenomenon of acoustic cavitation. mdpi.comnih.gov The synthesis of related benzamide (B126) and heterocyclic compounds has been shown to be facilitated by ultrasound, suggesting its potential applicability in the synthesis of this compound under milder, often solvent-free, conditions. nih.govresearchgate.netrsc.org

Solvent-Free and Solid-State Reactions: Conducting reactions in the absence of a solvent or in the solid state minimizes the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. The direct reaction of a 4-halobenzoate derivative with pyrrolidine, potentially in the presence of a solid-supported catalyst, represents a viable solvent-free route. libretexts.orgrsc.orgmdpi.com Research on the synthesis of sodium benzoate (B1203000) from benzyl (B1604629) alcohol oxidation using a solid catalyst under solvent-free conditions highlights the trend towards eliminating organic solvents. libretexts.org Similarly, solid acid catalysts have been effectively used in the esterification of benzoic acid derivatives. mdpi.com

Green Chemistry ApproachPotential Advantages in Synthesis of this compound
Microwave-Assisted Synthesis Reduced reaction times, increased yields, energy efficiency.
Ultrasound-Assisted Synthesis Enhanced reaction rates, milder conditions, potential for solvent-free reactions.
Solvent-Free/Solid-State Synthesis Minimization of volatile organic compound (VOC) waste, simplified workup.
Use of Solid Catalysts Ease of catalyst separation and recycling, reduced waste.

Chemo- and Regioselective Synthesis Strategies

The synthesis of this compound requires precise control over the position of the pyrrolidine substituent on the benzene (B151609) ring (regioselectivity) and the selective reaction of the amine with the aryl halide over other potentially reactive functional groups (chemoselectivity).

Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and offers excellent control over regioselectivity. This reaction utilizes a palladium catalyst with specialized phosphine ligands to couple an amine with an aryl halide or triflate. wikipedia.orglibretexts.orgnih.gov In the synthesis of this compound, the reaction between pyrrolidine and methyl 4-halobenzoate (e.g., methyl 4-bromobenzoate or methyl 4-chlorobenzoate) would be highly regioselective for the 4-position, as dictated by the position of the halogen on the starting material. nih.gov The choice of ligand is crucial for achieving high yields and accommodating a wide range of functional groups, thus ensuring chemoselectivity.

Nucleophilic Aromatic Substitution (SNA_r): While less general than palladium-catalyzed methods, nucleophilic aromatic substitution can be a viable regioselective strategy if the benzene ring is sufficiently activated by electron-withdrawing groups. For instance, if the starting material were methyl 4-nitrobenzoate, the nitro group would activate the para position for nucleophilic attack by pyrrolidine. Subsequent reduction of the nitro group, if desired, would be necessary. However, for less activated substrates like methyl 4-halobenzoates, this method is generally less efficient.

Asymmetric Synthesis Approaches for Chiral Analogues

While this compound itself is achiral, the synthesis of chiral analogues, particularly those with substituents on the pyrrolidine ring, is of significant interest in medicinal chemistry. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.

The pyrrolidine ring is a common feature in many chiral catalysts and bioactive molecules. nih.gov The non-essential amino acid L-proline, which possesses a chiral center, is a frequent starting material for the synthesis of chiral pyrrolidine derivatives. researchgate.net

Synthesis from Chiral Pool: A common strategy for preparing chiral pyrrolidine analogues involves starting from a readily available chiral molecule, such as L-proline or its derivatives. The inherent chirality of the starting material is carried through the synthetic sequence to produce the desired enantiomerically pure product. For example, a chiral substituted pyrrolidine can be synthesized and then N-arylated to produce a chiral analogue of this compound. researchgate.netnih.gov

Catalytic Asymmetric Synthesis: Modern organocatalysis and transition-metal catalysis offer powerful methods for the asymmetric synthesis of substituted pyrrolidines. rsc.orgnih.gov For instance, enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine can be achieved, which could then be further functionalized. nih.gov Multicomponent reactions have also been developed for the diastereoselective synthesis of highly substituted pyrrolidines, which can serve as precursors to chiral analogues. nih.govnih.govnih.govorganic-chemistry.org

Mechanistic Studies of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and developing more efficient synthetic routes. The formation of this compound typically involves a key C-N bond-forming step, the mechanism of which has been a subject of considerable study.

Detailed Reaction Mechanisms for Key Steps

The most probable synthetic route to this compound is the palladium-catalyzed Buchwald-Hartwig amination. The catalytic cycle for this reaction is generally understood to involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., methyl 4-bromobenzoate), forming a Pd(II) intermediate. wikipedia.orglibretexts.orgnih.gov

Amine Coordination and Deprotonation: Pyrrolidine coordinates to the Pd(II) center, and a base removes the proton from the nitrogen atom to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of this compound and regenerating the Pd(0) catalyst. wikipedia.orglibretexts.orgnih.gov

An alternative, though often less efficient, pathway is nucleophilic aromatic substitution (SNA_r). The mechanism of SNA_r typically proceeds through a two-step addition-elimination sequence involving a Meisenheimer complex intermediate.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of these reaction pathways, including the structures of transition states and intermediates. nih.govnih.gov For instance, computational studies on the aminolysis of methyl benzoate have explored both concerted and stepwise mechanisms, highlighting the role of general base catalysis in lowering the activation energy. researchgate.net

Kinetic and Thermodynamic Considerations in Synthesis

The rate and feasibility of the synthesis of this compound are governed by kinetic and thermodynamic parameters.

Reaction StepFactors Influencing Kinetics
Oxidative Addition Nature of the aryl halide (I > Br > Cl), electron-donating groups on the phosphine ligand.
Reductive Elimination Steric bulk of the phosphine ligand, electronic properties of the aryl and amino groups.
Aminolysis of Esters Basicity and nucleophilicity of the amine, nature of the leaving group on the ester.

Reactivity Profiles and Transformational Chemistry

Reactions Involving the Ester Moiety

The ester group of Methyl 4-pyrrolidin-1-ylbenzoate is a key site for chemical reactions, primarily involving the electrophilic carbonyl carbon.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for esters, where a nucleophile replaces the methoxy (B1213986) group (-OCH3) of the ester. masterorganicchemistry.comlibretexts.org This process proceeds through a tetrahedral intermediate. libretexts.orglibretexts.org The reactivity of the carbonyl group is influenced by the electron-donating pyrrolidine (B122466) ring, which can affect the electrophilicity of the carbonyl carbon.

Common nucleophilic acyl substitution reactions for esters include:

Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to yield 4-pyrrolidin-1-ylbenzoic acid. Basic hydrolysis, also known as saponification, is typically irreversible due to the deprotonation of the resulting carboxylic acid. vaia.com

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the alkoxy group. libretexts.org For example, reacting this compound with ethanol (B145695) would yield Ethyl 4-pyrrolidin-1-ylbenzoate.

Aminolysis: Treatment with an amine can convert the ester into an amide. For instance, reaction with a primary amine (R-NH2) would form N-alkyl-4-pyrrolidin-1-ylbenzamide.

Table 1: Examples of Nucleophilic Acyl Substitution Reactions
ReactantReagentProductReaction Type
This compoundH2O, H+ or OH-4-pyrrolidin-1-ylbenzoic acidHydrolysis
This compoundEthanol, H+ or EtO-Ethyl 4-pyrrolidin-1-ylbenzoateTransesterification
This compoundAmmonia (NH3)4-pyrrolidin-1-ylbenzamideAminolysis

Reduction Pathways of the Ester Group

The ester group of this compound can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent used.

Reduction to a Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to a primary alcohol. libretexts.orglibretexts.orgharvard.edu In this reaction, (4-pyrrolidin-1-ylphenyl)methanol (B1587759) is formed. The reaction proceeds through an aldehyde intermediate, which is further reduced by LiAlH4. youtube.com

Reduction to an Aldehyde: To stop the reduction at the aldehyde stage, a less reactive reducing agent is required. Diisobutylaluminum hydride (DIBAL-H) is commonly used for this purpose at low temperatures, such as -78 °C, to prevent over-reduction to the alcohol. libretexts.orgyoutube.com This would yield 4-pyrrolidin-1-ylbenzaldehyde.

Table 2: Reduction Reactions of the Ester Group
Starting MaterialReducing AgentProductProduct Type
This compoundLithium aluminum hydride (LiAlH4)(4-pyrrolidin-1-ylphenyl)methanolPrimary Alcohol
This compoundDiisobutylaluminum hydride (DIBAL-H)4-pyrrolidin-1-ylbenzaldehydeAldehyde

Oxidation Reactions

Direct oxidation of the ester group in this compound is not a common transformation. Esters are generally resistant to oxidation under typical conditions. However, oxidative cleavage of the ester bond can be achieved under harsh conditions, though this is not a synthetically useful reaction for this compound. The electron-rich aromatic ring and the pyrrolidine moiety are more susceptible to oxidation than the ester group itself.

Reactions of the Pyrrolidine Ring System

The pyrrolidine ring, a saturated heterocycle, also offers opportunities for chemical modification.

Amination and Alkylation Reactions

While the nitrogen of the pyrrolidine ring is already part of a tertiary amine, further reactions at this position are limited. The lone pair on the nitrogen is delocalized into the aromatic ring, reducing its nucleophilicity. However, reactions at the carbon atoms of the pyrrolidine ring are possible.

Heterocycle Functionalization

The functionalization of the pyrrolidine ring itself in the context of this compound is not extensively documented in readily available literature. However, general methods for pyrrolidine functionalization could potentially be applied. These methods often involve the generation of reactive intermediates. More advanced synthetic strategies, such as ring-contraction of substituted pyridines, can be employed to synthesize functionalized pyrrolidine derivatives. osaka-u.ac.jpnih.govnih.gov

Ring-Opening and Ring-Closing Metathesis Studies

While specific ring-opening metathesis (ROMP) studies involving this compound are not extensively documented in the literature, the synthesis of the core pyrrolidine structure is highly amenable to ring-closing metathesis (RCM). RCM is a powerful technique for the formation of unsaturated rings, including nitrogen heterocycles. nih.gov The construction of the N-aryl pyrrolidine motif present in this compound can be envisioned through the cyclization of a precursor diene.

A common strategy involves the RCM of a suitably substituted N,N-diallylamine. For the synthesis of a precursor to this compound, one could employ an N-(4-methoxycarbonylphenyl)-N,N-diallylamine substrate. The intramolecular metathesis of the two terminal alkene functionalities, typically catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs catalysts, would yield the corresponding N-(4-methoxycarbonylphenyl)-3-pyrroline. Subsequent hydrogenation of the double bond would afford the saturated pyrrolidine ring.

Furthermore, ring-closing enyne metathesis (RCEYM) offers an efficient pathway to chiral pyrrolidine derivatives, which are valuable in asymmetric synthesis. nih.govacs.orgorganic-chemistry.org This method involves the cyclization of a substrate containing both an alkene and an alkyne. The reaction proceeds smoothly, often without the need for an ethylene (B1197577) atmosphere, and produces a diene-containing pyrrolidine ring that can be used in further transformations. nih.govorganic-chemistry.org

Table 1: Representative Ring-Closing Metathesis Strategies for Pyrrolidine Synthesis

Reaction Type Precursor Structure Catalyst Example Product Type
Diene RCM N-Aryl-N,N-diallylamine Grubbs' 2nd Gen. Catalyst N-Aryl-3-pyrroline

Electrophilic Aromatic Substitution on the Benzoate (B1203000) Ring

The benzoate ring of this compound is subject to electrophilic aromatic substitution, with the regiochemical outcome dictated by the competing electronic effects of the two substituents. The pyrrolidinyl group is a tertiary amine, which acts as a powerful activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom that can be donated into the aromatic π-system. Conversely, the methyl ester (-COOCH₃) group is a deactivating, meta-directing group because of its electron-withdrawing nature.

In systems with competing directors, the strongly activating group governs the position of substitution. msu.edu Therefore, the pyrrolidinyl substituent will direct incoming electrophiles to the positions ortho to it (C3 and C5), which are meta to the ester group. The reaction is expected to be facile due to the strong activation provided by the pyrrolidinyl group.

Key electrophilic aromatic substitution reactions would include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), the nitronium ion (NO₂⁺) is generated as the electrophile. masterorganicchemistry.com This would lead to the formation of Methyl 3-nitro-4-pyrrolidin-1-ylbenzoate.

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would introduce a halogen atom at the 3-position.

Friedel-Crafts Acylation/Alkylation: These reactions, catalyzed by Lewis acids, would also be directed to the 3- and 5-positions. However, the strong activating nature of the pyrrolidinyl group can lead to complications such as over-alkylation or complexation of the Lewis acid with the nitrogen atom, sometimes requiring protective group strategies.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagents Electrophile Major Product
Nitration HNO₃, H₂SO₄ NO₂⁺ Methyl 3-nitro-4-pyrrolidin-1-ylbenzoate
Bromination Br₂, FeBr₃ Br⁺ Methyl 3-bromo-4-pyrrolidin-1-ylbenzoate

Transition Metal-Catalyzed Reactions

The scaffold of this compound is well-suited for a variety of transition metal-catalyzed reactions, particularly if a halogen atom is present on the aromatic ring. These reactions are cornerstones of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Heck, Suzuki, Stille)

To participate in cross-coupling reactions, a halogenated derivative such as Methyl 3-bromo-4-pyrrolidin-1-ylbenzoate would typically be used.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. youtube.comyoutube.com Coupling of Methyl 3-bromo-4-pyrrolidin-1-ylbenzoate with an arylboronic acid (Ar-B(OH)₂) would yield a biaryl product, Methyl 3-aryl-4-pyrrolidin-1-ylbenzoate. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.com

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene, catalyzed by palladium. organic-chemistry.orglibretexts.orgyoutube.com Reacting Methyl 3-bromo-4-pyrrolidin-1-ylbenzoate with an alkene (e.g., styrene (B11656) or an acrylate) would append a vinyl group at the 3-position of the benzoate ring. The reaction typically shows a high preference for trans selectivity in the product alkene. organic-chemistry.org

Stille Coupling: This reaction involves the coupling of an organostannane (organotin compound) with an organic halide, catalyzed by palladium. While powerful, its use has diminished somewhat due to the toxicity of organotin compounds.

Table 3: Potential Cross-Coupling Reactions of a Halogenated Derivative

Reaction Coupling Partner Catalyst System (Example) Product Type
Suzuki Arylboronic acid Pd(PPh₃)₄, Na₂CO₃ Biaryl derivative
Heck Alkene (e.g., Styrene) Pd(OAc)₂, PPh₃, Et₃N Alkenyl-substituted derivative

Carbonylation and Carboxylation Reactions

Palladium-catalyzed carbonylation reactions are effective methods for introducing carbonyl-containing functional groups onto an aromatic ring. Starting from a halogenated precursor like Methyl 3-bromo-4-pyrrolidin-1-ylbenzoate, carbon monoxide (CO) can be incorporated. For instance, palladium-catalyzed carbonylations of unprotected bromoindoles have been successfully used to synthesize various indole (B1671886) carboxylic acid derivatives, demonstrating the feasibility of this approach on nitrogen-containing heterocycles. nih.gov

Potential transformations include:

Aminocarbonylation: In the presence of an amine and CO, an amide can be formed.

Alkoxycarbonylation: Using an alcohol and CO, a new ester group can be introduced.

Hydroxycarbonylation: Employing water and CO leads to the formation of a carboxylic acid.

These reactions provide a direct route to poly-functionalized aromatic compounds from a single halogenated intermediate.

Photoredox Catalysis Applications

Visible-light photoredox catalysis has emerged as a powerful tool for forging chemical bonds under mild conditions. youtube.com While direct applications on this compound are not widely reported, the pyrrolidine ring is a prime target for functionalization using this technology. Studies have demonstrated the late-stage functionalization of complex molecules via photoredox-mediated C(sp³)–H activation or cross-coupling reactions. nih.gov

For this compound, photoredox catalysis could potentially enable:

α-C–H Functionalization: Activation of the C–H bonds on the carbons adjacent to the nitrogen atom in the pyrrolidine ring, allowing for arylation, alkylation, or amination.

C(sp³)–C(sp³) Cross-Coupling: The pyrrolidine ring could be coupled with alkyl bromides via a photoredox-catalyzed reaction, allowing for the rapid diversification of the substituent pattern on the heterocyclic portion of the molecule. nih.gov

Stereochemical Aspects of Reactivity

This compound is an achiral molecule. However, stereochemical considerations become paramount when reactions introduce chirality, particularly on the pyrrolidine ring. The synthesis of enantioenriched substituted pyrrolidines is a significant area of research, as this motif is present in many natural products and pharmaceuticals. nih.govnih.gov

Stereocenters can be introduced into the pyrrolidine ring of the target molecule through several established asymmetric methodologies:

Asymmetric Cycloadditions: Diastereoselective [3+2] cycloaddition reactions between chiral N-tert-butanesulfinylazadienes and azomethine ylides can produce densely substituted pyrrolidines with excellent stereocontrol. nih.govchemistryviews.org

Diastereoselective Alkylation: The deprotonation of an N-protected pyrrolidine with a chiral base (e.g., s-BuLi/(-)-sparteine) followed by reaction with an electrophile can install a substituent at the α-position with high enantioselectivity. nih.gov This has been applied in palladium-catalyzed α-arylation reactions. acs.org

Substrate-Controlled Diastereoselective Reactions: If a chiral center is already present (e.g., derived from L-proline), subsequent reactions can be influenced by this existing stereochemistry. For example, a diastereoselective Mannich reaction followed by an iodocyclization can forge the pyrrolidine ring stereoselectively. nih.govacs.org

These strategies could be employed to synthesize chiral analogs of this compound, where one or more stereocenters are installed on the pyrrolidine ring, opening avenues to new chiral ligands, catalysts, or biologically active molecules.

Table 4: Summary of Compounds Mentioned

Compound Name
This compound
Grubbs' Catalyst
Hoveyda-Grubbs Catalyst
N-(4-methoxycarbonylphenyl)-3-pyrroline
Methyl 3-nitro-4-pyrrolidin-1-ylbenzoate
Methyl 3-bromo-4-pyrrolidin-1-ylbenzoate
Methyl 3-acyl-4-pyrrolidin-1-ylbenzoate
Methyl 3-aryl-4-pyrrolidin-1-ylbenzoate
Styrene
L-proline
s-BuLi/(-)-sparteine
Nitric acid
Sulfuric acid
Iron(III) bromide
Aluminum chloride
Palladium(II) acetate
Triphenylphosphine
Triethylamine
Sodium carbonate

Advanced Spectroscopic and Diffraction Based Characterization

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. By providing a highly accurate mass measurement, HRMS allows for the calculation of a molecular formula, which is a critical first step in structural elucidation. For Methyl 4-pyrrolidin-1-ylbenzoate, HRMS analysis would confirm the expected molecular weight and elemental makeup, distinguishing it from other potential isomers or compounds with similar nominal masses.

While specific HRMS data for this compound is not detailed in the provided search results, the general application of this technique is crucial for validating the synthesis of related compounds. For instance, the molecular weight of the related compound, Methyl 4-(1H-imidazol-1-yl)benzoate, is listed as 202.21 g/mol , corresponding to the empirical formula C₁₁H₁₀N₂O₂. sigmaaldrich.com Similarly, the molecular weight of Methyl 4-ethynylbenzoate is 160.17 g/mol . nih.gov This highlights the precision of mass spectrometry in confirming molecular identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, the connectivity and spatial relationships of atoms can be determined, leading to a complete structural assignment.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are foundational for determining the structure of organic molecules. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values in a ¹H NMR spectrum reveal the electronic environment and number of neighboring protons for each unique proton in the molecule. The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. rsc.orguobasrah.edu.iq

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzoate (B1203000) ring, the protons of the pyrrolidine (B122466) ring, and the methyl protons of the ester group. The aromatic protons would likely appear as doublets in the downfield region of the spectrum. The pyrrolidine protons would exhibit more complex splitting patterns, typically as multiplets, due to their coupling with each other. The methyl ester protons would appear as a sharp singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the pyrrolidine ring.

While specific spectral data for this compound is not available, analysis of similar structures provides a reference. For example, in the ¹H NMR spectrum of Methyl 4-methylbenzoate, the aromatic protons appear as doublets at δ 7.94 and 7.24 ppm, and the methyl ester protons are a singlet at δ 3.88 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Related Benzoate Compounds

Compound Name¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Methyl 4-methylbenzoate rsc.org7.94 (d, 2H), 7.24 (d, 2H), 3.88 (s, 3H), 2.39 (s, 3H)167.1, 143.4, 129.5, 129.0, 127.3, 51.8, 21.5
Methyl 4-chlorobenzoate (B1228818) rsc.org7.94 (d, 2H), 7.37 (d, 2H), 3.87 (s, 3H)166.1, 139.3, 130.9, 128.6, 52.1
Methyl 4-bromobenzoate (B14158574) rsc.org7.87 (d, 2H), 7.55 (d, 2H), 3.87 (s, 3H)165.7, 131.9, 131.1, 130.6, 128.5, 127.5, 51.2

Note: Data is presented for illustrative purposes based on similar structures. Specific shifts for this compound may vary.

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecular structure. sdsu.eduyoutube.com For this compound, COSY would be instrumental in assigning the protons within the pyrrolidine ring by showing correlations between neighboring methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations). sdsu.eduuvic.ca This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms.

The unequivocal assignment of all proton and carbon signals for complex molecules is often achieved through a combination of these 2D NMR experiments. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of the functional groups present. nih.gov

The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the C=O stretching of the ester group, typically in the region of 1700-1730 cm⁻¹. Other characteristic peaks would include C-N stretching vibrations from the pyrrolidine ring and C-H stretching vibrations from the aromatic and aliphatic parts of the molecule.

Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Ester (C=O)Stretching1700 - 1730
Aromatic C=CStretching1450 - 1600
C-NStretching1000 - 1350
C-O (ester)Stretching1000 - 1300
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000

Single-Crystal X-ray Diffraction Analysis

While a specific crystal structure for this compound is not available in the provided search results, the Cambridge Structural Database (CSD) is a repository for such data. For example, the CSD contains the crystal structure for the related compound Methyl 4-ethynylbenzoate. nih.gov This underscores the power of X-ray diffraction in providing unambiguous proof of molecular structure.

Crystal Packing Analysis and Intermolecular Interactions

A comprehensive search of crystallographic databases and scientific literature did not yield specific studies on the crystal structure of this compound. Therefore, a detailed analysis of its crystal packing and specific intermolecular interactions, such as hydrogen bonding, is not possible at this time.

While data for the precise title compound is unavailable, studies on structurally related molecules can offer insights into potential interaction motifs. For instance, the analysis of methyl 4-(piperidin-1-ylcarbonyl)benzoate, a compound with a similar aromatic core but a different heterocyclic ring and linker, reveals the presence of weak intermolecular C-H···O interactions that influence its crystal packing. However, direct extrapolation of these findings to this compound is not feasible due to differences in molecular geometry and electronic distribution.

To provide a definitive analysis, a single-crystal X-ray diffraction study of this compound would be required. Such an investigation would elucidate the precise arrangement of molecules in the crystal lattice, identify any present hydrogen bonds, and map other non-covalent interactions like van der Waals forces and potential π-π stacking.

Polymorphism and Solid-State Characteristics

There is currently no published research or documented evidence of polymorphism for this compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical characteristic for any solid-state compound. Different polymorphic forms can exhibit distinct physical properties, including melting point, solubility, and stability.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is frequently used to determine optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For a molecule like Methyl 4-pyrrolidin-1-ylbenzoate, DFT calculations would be essential to understand the spatial relationship between the planar benzene (B151609) ring and the non-planar pyrrolidine (B122466) ring.

Studies on analogous compounds, such as methyl 4-hydroxybenzoate, have utilized DFT (specifically the B3LYP functional) to correlate calculated geometries with experimental X-ray diffraction data. researchgate.net For this compound, these calculations would likely show that the benzene ring and the ester group are largely coplanar to maximize conjugation, while the pyrrolidine ring adopts an envelope or twist conformation. The electronic structure analysis would reveal how the electron-donating pyrrolidine nitrogen atom influences the electron density distribution across the aromatic ring and the methyl ester group. wikipedia.org

Hartree-Fock (HF) Theory Applications

Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While less accurate than modern DFT methods due to its neglect of electron correlation, it is often used as a starting point or for comparative purposes. In computational studies of similar aromatic esters like methyl 4-hydroxybenzoate, HF calculations have been performed alongside DFT to provide a comparative analysis of the molecular structure and vibrational frequencies. researchgate.net Typically, systematic errors in HF-calculated values are corrected using scaling factors to better align with experimental data. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a critical framework for understanding chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orgresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller energy gap suggests higher reactivity and that the molecule can be more easily excited. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrolidine and benzene ring components, while the LUMO would likely be centered on the electron-withdrawing methyl benzoate (B1203000) portion. DFT calculations on similar structures provide insights into typical energy values. researchgate.netnih.gov

The table below illustrates the type of data that FMO analysis would generate for this compound. Note: These are representative values and not actual calculated data for this specific compound.

ParameterDescriptionRepresentative Value
EHOMO Energy of the Highest Occupied Molecular Orbital-5.3 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.3 eV
ΔE (Gap) Energy gap between HOMO and LUMO (ELUMO - EHOMO)4.0 eV

Reactivity Indices and Fukui Functions

Derived from DFT, reactivity indices and Fukui functions are conceptual tools used to predict the most reactive sites within a molecule. The Fukui function quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the identification of sites susceptible to:

Nucleophilic attack (where an electron is best accepted, related to the LUMO).

Electrophilic attack (where an electron is most easily donated, related to the HOMO).

Radical attack .

For this compound, these calculations would likely identify the carbonyl oxygen of the ester group and specific carbons on the benzene ring as primary sites for electrophilic interaction, while the nitrogen atom of the pyrrolidine ring would also be a key reactive center.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of molecular flexibility and conformational changes.

Conformational Analysis and Flexibility

MD simulations can reveal the conformational landscape and flexibility of this compound. The molecule's flexibility is primarily determined by the rotation around key single bonds and the puckering of the pyrrolidine ring. An MD simulation would track the fluctuations in these degrees of freedom over time, identifying the most stable conformations and the energy barriers between them.

The primary points of flexibility that would be analyzed are detailed in the conceptual table below.

Dihedral AngleDescriptionExpected Behavior
C(ar)-C(ar)-C(ar)-NRotation around the bond connecting the pyrrolidine to the benzene ring.This rotation would likely have a significant energy barrier, favoring a conformation where the pyrrolidine ring is slightly twisted out of the plane of the benzene ring to minimize steric hindrance.
C(ar)-C(O)-O-CH3Rotation around the ester C-O bond.Defines the orientation of the methyl group relative to the rest of the molecule.
N-C-C-C (in pyrrolidine)Puckering of the five-membered pyrrolidine ring.The ring would be expected to rapidly interconvert between various envelope and twist conformations.

This analysis is crucial for understanding how the molecule might adapt its shape to fit into an enzyme's active site or interact with other molecules.

Solvation Effects

The influence of solvents on the stability and conformation of this compound can be theoretically evaluated using computational models. The Gibbs free energy of solvation (ΔGsolv) is a critical parameter in these studies, indicating the energy change when a molecule is transferred from the gas phase to a solvent. While specific experimental and extensive computational studies on the solvation of this compound are not widely available in the literature, general principles of solvation for similar aromatic esters and pyrrolidine-substituted compounds can be applied.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly employed to estimate the effects of a solvent by representing it as a continuous dielectric medium. These calculations can predict how the dipole moment and geometry of this compound might change in solvents of varying polarity, such as water, methanol (B129727), or dimethyl sulfoxide. For instance, in a polar solvent, an increase in the dipole moment would be expected, leading to greater stabilization. A supporting information document related to tropane (B1204802) alkaloids mentions the calculation of standard Gibbs solvation energy for this compound, but does not provide the specific data. windows.net

Intermolecular Interactions and Crystal Engineering

The study of intermolecular interactions is fundamental to understanding the solid-state properties of a compound, including its crystal packing and polymorphism.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification of close contacts between neighboring molecules. For a molecule like this compound, key interactions would likely include:

Hydrogen Bonds: Although the primary pyrrolidine nitrogen is tertiary and cannot act as a hydrogen bond donor, the oxygen atoms of the ester group can act as hydrogen bond acceptors. Weak C-H···O interactions involving the aromatic and pyrrolidine protons are probable.

π-π Stacking: The presence of the benzene ring allows for potential π-π stacking interactions between adjacent aromatic rings, which would contribute significantly to the crystal packing.

While no specific Hirshfeld surface analysis of this compound has been published, studies on structurally related molecules, such as other substituted benzoates, consistently show the importance of these types of interactions in dictating the supramolecular assembly.

Quantitative Analysis of Weak Interactions

Beyond the qualitative visualization provided by Hirshfeld surfaces, a quantitative analysis of weak interactions can be performed using computational methods like Quantum Theory of Atoms in Molecules (QTAIM). This analysis can determine the bond paths and electron density at the bond critical points for weak interactions, providing a measure of their strength. For this compound, this would allow for the precise energetic contribution of C-H···O and π-π interactions to be determined, offering a deeper understanding of the forces governing its crystal engineering.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of new compounds.

Computational NMR Chemical Shift Predictions

Density Functional Theory (DFT) calculations are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. By calculating the magnetic shielding tensors of the nuclei in a molecule, its NMR spectrum can be simulated. For this compound, these calculations would predict the chemical shifts for the aromatic protons, the protons of the pyrrolidine ring, and the methyl ester protons.

A synthesis paper mentions the use of this compound as an intermediate, but does not provide its NMR data. nih.gov Based on general knowledge of similar structures, the following trends would be anticipated in the ¹H NMR spectrum:

The aromatic protons ortho to the electron-donating pyrrolidinyl group would be expected to be shielded and appear at a lower chemical shift compared to those meta to the group.

The protons of the pyrrolidine ring would likely appear as multiplets in the aliphatic region.

The methyl ester protons would appear as a singlet.

The accuracy of these predictions can be enhanced by including solvent effects in the calculations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) Note: The following data is illustrative and based on general principles of NMR spectroscopy for similar compounds, as specific computational data for this compound is not available in the cited literature.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic (ortho to -N) 6.5 - 6.8 110 - 115
Aromatic (ortho to -COOCH₃) 7.8 - 8.1 130 - 135
Pyrrolidine (α to N) 3.2 - 3.5 45 - 50
Pyrrolidine (β to N) 1.9 - 2.2 25 - 30
Methyl (-OCH₃) 3.8 - 3.9 50 - 55

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. These calculations provide the frequencies and intensities of the vibrational modes, which correspond to specific bond stretches, bends, and torsions within the molecule. For this compound, key vibrational modes would include:

C=O stretch of the ester group.

C-O stretch of the ester group.

Aromatic C=C stretching modes.

C-N stretching of the pyrrolidine group.

C-H stretching and bending modes for the aromatic, pyrrolidine, and methyl groups.

Comparing the calculated vibrational spectrum with experimentally obtained data can confirm the molecular structure and provide insights into intermolecular interactions, as these can cause shifts in the vibrational frequencies.

Applications in Advanced Organic Synthesis

Methyl 4-pyrrolidin-1-ylbenzoate as a Key Intermediate

The chemical architecture of this compound, with its functionalized aromatic ring and nucleophilic nitrogen, positions it as an ideal starting material for constructing sophisticated molecular structures. The ester group can be readily transformed into other functional groups such as amides, alcohols, or carboxylic acids, while the aromatic ring is amenable to electrophilic substitution, providing pathways to a wide array of derivatives.

Synthesis of Complex Polycyclic Scaffolds

The pyrrolidine (B122466) moiety is a foundational element in many polycyclic and spirocyclic systems, which are of great interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively interact with biological targets. The core structure of this compound can be elaborated into complex frameworks like pyrrolo[2,1-c] researchgate.netnih.govbenzodiazepines (PBDs), a class of compounds studied for their anticancer properties researchgate.net. Synthetic strategies can involve modification of the methyl benzoate (B1203000) portion, followed by intramolecular cyclization reactions to fuse additional rings onto the initial scaffold. For instance, conversion of the ester to a suitable functional group allows for the construction of fused ring systems, leading to novel polycyclic aromatic hydrocarbons and their analogues rsc.orgvt.edu.

Derivatization to Advanced Heterocyclic Systems

The pyrrolidine ring is a privileged scaffold in synthetic and medicinal chemistry, and this compound serves as an excellent starting point for creating more complex heterocyclic systems nih.gov. The compound's reactive sites allow for its derivatization into a variety of structures. For example, the aromatic portion of the molecule can be modified and cyclized to form fused systems like 1,4-benzodiazepines, which are known for their diverse biological activities, including anti-anxiety and anticonvulsant effects mdpi.com. The synthesis often involves intramolecular C-N bond coupling reactions, where the pre-existing pyrrolidine and benzene (B151609) rings are elaborated and fused to create the final diazepine structure mdpi.com.

Role as a Building Block in Medicinal Chemistry

The pyrrolidine nucleus is a cornerstone in drug design, appearing in numerous FDA-approved pharmaceuticals nih.gov. Its non-planar, saturated structure provides access to three-dimensional chemical space, a desirable trait for enhancing binding affinity and selectivity to biological targets. This compound, as a readily available pyrrolidine-containing building block, is therefore highly valuable in the discovery of new therapeutic agents.

Design and Synthesis of Drug-like Molecules

The pyrrolidine scaffold is integral to a wide range of biologically active compounds, demonstrating efficacy in various therapeutic areas. Its presence is a key factor in molecules designed as anticancer, antidiabetic, and anti-inflammatory agents, as well as treatments for central nervous system diseases nih.gov. The structure of this compound provides a template that medicinal chemists can modify to create libraries of novel compounds for drug screening. The ability to functionalize both the pyrrolidine ring and the benzoate moiety allows for systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity for a given biological target nih.gov.

Therapeutic AreaSignificance of the Pyrrolidine Scaffold
Oncology Core component of pyrrolobenzodiazepines (PBDs) and other anticancer agents researchgate.net.
Infectious Diseases Found in various antibacterial and antiviral compounds researchgate.net.
CNS Disorders Key structural motif in drugs targeting central nervous system pathways nih.gov.
Diabetes Used in the design of α-glycosidase inhibitors for antidiabetic applications nih.gov.
Inflammation Serves as a scaffold for developing novel anti-inflammatory drugs nih.gov.

Development of Linkers for Targeted Degradation (e.g., PROTACs)

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents designed to selectively eliminate disease-causing proteins from cells broadpharm.com. These heterobifunctional molecules consist of two ligands—one binding to the target protein and another recruiting an E3 ubiquitin ligase—connected by a chemical linker semanticscholar.org. The linker's composition, length, and rigidity are critical for the PROTAC's efficacy, influencing the formation and stability of the key ternary complex nih.govbroadpharm.com.

Recent research has shown that incorporating saturated nitrogen heterocycles, such as piperidines and piperazines, into the linker can significantly improve a PROTAC's physicochemical properties, including solubility and cell permeability, leading to more potent degraders semanticscholar.org. The pyrrolidine ring in this compound shares these structural characteristics. By modifying its ester functionality, this compound can be converted into a bifunctional building block suitable for incorporation into PROTAC linkers, potentially enhancing their structural rigidity and optimizing their orientation for effective protein degradation.

PROTAC ComponentFunction
Target-binding Ligand (Warhead) Binds specifically to the protein of interest (POI) broadpharm.com.
E3 Ligase Ligand (Anchor) Recruits an E3 ubiquitin ligase enzyme broadpharm.com.
Linker Covalently connects the warhead and anchor, controlling the spatial orientation of the ternary complex nih.govmedchemexpress.com.

Applications in Materials Science

The unique electronic and structural properties of the pyrrolidine-benzoate scaffold extend its utility beyond medicine and into the realm of materials science. Derivatives of this structure have been used to create novel composite materials with advanced functional properties.

One notable application involves the synthesis of a polymer, poly(4-[pyrrol-1-yl methyl]benzoic acid), which is structurally related to this compound. This polymer can be deposited as a film on conductive substrates like indium tin oxide (ITO) researchgate.net. By immersing this polymer film in a solution of metallic salts (e.g., silver nitrate or cobalt salts) followed by electrochemical reduction, metallic microparticles can be embedded within the polymer matrix researchgate.netresearchgate.net. The resulting composite materials exhibit promising electrical, optical, and magnetic properties, making them suitable for applications in sensors, electronics, and optoelectronics researchgate.net.

MaterialMethod of SynthesisProperties & Applications
Poly(4-[pyrrol-1-yl methyl]benzoic acid)–Silver Composite Electrochemical polymerization followed by immersion in silver nitrate and electrochemical reduction researchgate.net.Good electrical conductivity, optical properties, and potential catalytic and antibacterial activity. Applications in sensors and electronics researchgate.net.
Poly(4-[pyrrol-1-yl methyl]benzoic acid)–Cobalt Composite Electrochemical polymerization followed by immersion in cobalt salt solution and electrochemical reduction researchgate.net.Magnetic behavior that improves with increased cobalt content. Potential use in magnetic storage devices researchgate.net.

Catalytic Applications

Extensive searches of scientific literature and chemical databases did not yield any specific examples of "this compound" being directly utilized as a catalyst or as a ligand in catalytic reactions. While the broader class of pyrrolidine-containing compounds has been explored in various catalytic contexts, particularly in asymmetric organocatalysis and as ligands for transition metal catalysis, there is no available research data detailing the catalytic applications of this specific molecule.

The pyrrolidine moiety is a well-established structural motif in a variety of successful organocatalysts and ligands. Its chiral derivatives are particularly valuable in asymmetric synthesis, where they can induce stereoselectivity in a wide range of chemical transformations. Similarly, nitrogen-containing heterocycles, including pyrrolidine, are often incorporated into the structure of ligands for transition metals like palladium, rhodium, and iridium, which are used in important carbon-carbon and carbon-heteroatom bond-forming reactions.

However, the current body of scientific literature does not describe the use of the specific compound, this compound, in any such catalytic system. Therefore, no detailed research findings or data tables on its catalytic performance can be provided.

Exploration of Biological Activities and Molecular Interactions

Investigation of Molecular Targets and Binding Mechanisms

Identifying the molecular targets of a compound is a critical step in understanding its biological function. This typically involves a combination of in vitro assays and computational methods.

Enzyme inhibition is a common mechanism of action for many drugs. High-throughput screening methods are often employed to identify enzyme inhibitors. These methods can involve the use of enzyme-immobilized magnetic carbonaceous microspheres and mass spectrometry to rapidly assess the inhibitory activity of a library of compounds. researchgate.net Another approach involves coupling capillary-scale monolithic enzyme reactor columns directly to a tandem mass spectrometer to continuously monitor enzyme activity and the effects of potential inhibitors. nih.gov

While no specific enzyme inhibition studies have been published for Methyl 4-pyrrolidin-1-ylbenzoate, related compounds containing a pyrrole (B145914) scaffold have been investigated as inhibitors of enzymes such as enoyl ACP reductase and dihydrofolate reductase (DHFR), which are crucial for the survival of bacteria like Mycobacterium tuberculosis. nih.gov For instance, a series of N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides showed dual inhibition against these enzymes. nih.gov Given its structural similarity, this compound could be a candidate for screening against a variety of enzymes.

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. The test compound is then added to see if it can displace the radiolabeled ligand, and the extent of displacement is used to calculate the binding affinity.

Although no receptor binding data is available for this compound, studies on structurally related compounds can provide insights into potential targets. For example, derivatives of 4-aminobenzoic acid (PABA), a core component of the this compound structure, have been investigated for their biological activities. nih.gov These derivatives have shown potential as antimicrobial and cytotoxic agents, suggesting that they may interact with various cellular targets. nih.govnih.gov

Ligand Design and Structure-Activity Relationship (SAR) Studies

Ligand design and Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. SAR studies involve systematically modifying the chemical structure of a molecule and assessing the impact of these changes on its biological activity.

For derivatives of 4-aminobenzoic acid, SAR studies have revealed that the nature of the substituent on the amino group can significantly influence antimicrobial and antifungal properties. nih.gov For example, the introduction of a salicylidene or 5-nitrofurfurylidene moiety can confer potent biological activity, while other substituents may lead to inactive compounds. nih.gov

Table 1: Illustrative SAR of 4-Aminobenzoic Acid Derivatives

Compound/Modification Observed Activity Reference
Unsubstituted salicylaldehyde (B1680747) derivativeNo antimycotic potency nih.gov
5-Nitrofurfurylidene derivativePotent broad-spectrum antifungal properties nih.govnih.gov
5-F or 5-alkyl substituted derivativesNo antifungal action nih.gov

This highlights the importance of specific structural features for biological activity and provides a framework for the rational design of new, more potent analogs.

Computational Approaches to Biological Activity

Computational methods are increasingly used to predict the biological activity of compounds and to understand their interactions with molecular targets at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This information can be used to understand the binding mode of a compound and to identify key interactions that contribute to its biological activity.

While no molecular docking studies have been reported specifically for this compound, studies on related pyrrolidine (B122466) and pyrrole-containing compounds have demonstrated the utility of this approach. For instance, molecular docking has been used to study the interaction of pyrrolidinyl-carbazole derivatives with tubulin, a key target in cancer therapy. eurekaselect.comresearchgate.net In another study, pyrrole derivatives were docked into the active sites of enoyl ACP reductase and DHFR to understand their dual inhibitory activity. nih.gov Similarly, pyrrole derivatives have been analyzed through molecular docking against various breast cancer protein targets. nih.gov

Table 2: Examples of Molecular Docking Studies on Related Compounds

Compound Class Protein Target Key Findings Reference
Pyrrolidinyl-carbazole derivativesTubulinSelectively occupy the colchicine (B1669291) binding site. eurekaselect.comresearchgate.net
Pyrrole derivativesEnoyl ACP reductase and DHFRBinding interactions seen with the active sites of both enzymes. nih.gov
Pyrrole derivatives (SR9009)Breast cancer targets (e.g., HER2, Erα, Reverbα)Good binding score affinity for several targets. nih.gov
Pyrrolidine based Pt(II) complexesB-DNAExplored best bonding with suitable conformation. researchgate.net

These studies demonstrate how molecular docking can provide valuable insights into the potential molecular targets and binding mechanisms of new compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds.

No QSAR models have been developed for this compound. However, the principles of QSAR are widely applied in drug discovery. A QSAR model is typically built using a training set of compounds with known activities and then validated using a test set. The model can then be used to guide the design of new compounds with improved activity.

Studies on Related Compounds with Pharmacological Relevance

While direct pharmacological studies on this compound are not extensively available in public literature, a significant body of research exists for structurally related compounds, particularly those based on the pyrrolidine and substituted phenyl scaffold. These studies provide valuable insights into the potential biological activities and molecular interactions that this class of compounds may possess. The primary area of pharmacological relevance for these related molecules is as inhibitors of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT).

Research into pyrovalerone and its analogs, which share the 1-phenyl-2-pyrrolidinyl-pentan-1-one core structure, has demonstrated that these compounds are potent inhibitors of dopamine and norepinephrine reuptake. nih.gov This activity is attributed to their ability to bind to DAT and NET, thereby blocking the reuptake of these neurotransmitters from the synaptic cleft and increasing their extracellular concentrations.

A key finding in the study of pyrovalerone analogs is the high selectivity for DAT and NET over SERT. nih.gov For instance, many analogs exhibit potent inhibition of DAT and NET with significantly weaker effects on SERT. nih.gov This selectivity is a desirable characteristic in the development of certain therapeutic agents, such as those for the treatment of conditions where dopamine and norepinephrine dysregulation are implicated.

The stereochemistry of these compounds also plays a crucial role in their biological activity. Studies on the enantiomers of pyrovalerone have shown that the (S)-enantiomer is the more biologically active form, exhibiting higher potency as a DAT inhibitor compared to the (R)-enantiomer. nih.gov

Furthermore, modifications to the aromatic ring and the alkyl chain of these analogs have been systematically explored to understand the structure-activity relationships (SAR). For example, substitutions on the phenyl ring can significantly influence the potency and selectivity of the compounds. Analogs with certain substitutions, such as 3,4-dichloro substitution, have been found to be among the most potent DAT and NET selective inhibitors. nih.gov

The pyrrolidine ring itself appears to be a critical feature for the inhibitory activity of these compounds. Research has shown that replacing the pyrrolidine ring with a larger piperidine (B6355638) ring leads to a substantial decrease in binding potency at all three monoamine transporters. nih.gov Similarly, opening the pyrrolidine ring or moving its position along the alkyl chain also results in a significant reduction in inhibitory potency. nih.gov

The following tables summarize the in vitro biological activity data for a selection of pharmacologically relevant compounds related to this compound.

Table 1: Monoamine Transporter Inhibition by Pyrovalerone Analogs

This table presents the inhibitor concentration causing 50% inhibition (IC₅₀) for various pyrovalerone analogs at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Click to view data
CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
Pyrovalerone16.347.1>10000
(S)-Pyrovalerone18.154.3>10000
(R)-Pyrovalerone23702580>10000
1-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one11.537.81340
1-Naphthyl-2-pyrrolidin-1-yl-pentan-1-one15.621.745.2

Data sourced from studies on pyrovalerone analogs. nih.gov

Table 2: Binding Affinities (Ki) of Pyrovalerone Analogs at Monoamine Transporters

This table displays the equilibrium dissociation constant (Ki) for the binding of various pyrovalerone analogs to the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Click to view data
CompoundDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)
Pyrovalerone31.489.7>10000
(S)-Pyrovalerone18.154.3>10000
(R)-Pyrovalerone23702580>10000
1-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one11.537.81340
1-Naphthyl-2-pyrrolidin-1-yl-pentan-1-one15.621.745.2

Data sourced from studies on pyrovalerone analogs. nih.gov

Future Research Directions and Perspectives

Unexplored Synthetic Avenues

While established methods for the synthesis of N-aryl amines and benzoate (B1203000) esters exist, several modern synthetic strategies remain largely unexplored for Methyl 4-pyrrolidin-1-ylbenzoate. These avenues promise greater efficiency, sustainability, and atom economy.

Direct C-H Amination: A significant advancement would be the development of catalytic methods for direct aromatic C-H amination. researchgate.net This approach would form the crucial carbon-nitrogen bond by functionalizing a C-H bond on the benzene (B151609) ring directly with pyrrolidine (B122466), bypassing the need for pre-functionalized starting materials like halo- or nitro-aromatics. Research into inexpensive and abundant metal catalysts, such as copper, could make this a practical and efficient route. nih.gov The use of molecular oxygen as a terminal oxidant would further enhance the "green" credentials of such a synthesis, producing only water as a byproduct. nih.gov

Flow Chemistry: Continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. taylorfrancis.comarxiv.org The esterification of benzoic acid derivatives and the synthesis of amines have been successfully adapted to flow reactors, often with improved yields and reduced reaction times. cam.ac.ukresearchgate.net Applying flow chemistry to the synthesis of this compound could streamline its production, allowing for precise control over reaction parameters and facilitating high-throughput optimization. arxiv.org

Biocatalysis: The use of enzymes, or biocatalysis, presents a highly selective and environmentally benign alternative for synthesis. Lipases are widely used for the production of esters, including odoriferous and chiral esters for various industries. wikipedia.orgresearchgate.net Research into engineered enzymes, such as protoglobin nitrene transferases, has shown promise for the enantioselective amination of C-H bonds to produce chiral α-amino esters. aps.org Exploring biocatalytic routes, potentially using immobilized enzymes in flow reactors, could enable the enantioselective synthesis of derivatives of this compound under mild conditions, which is particularly valuable for producing "natural" compounds for the food and cosmetic industries. wikipedia.orgnih.gov

Advanced Spectroscopic and Imaging Techniques

To gain a deeper understanding of the structural dynamics, solid-state properties, and in-situ behavior of this compound, advanced analytical techniques beyond routine NMR and mass spectrometry are required.

Solid-State NMR (ssNMR): While solution-state NMR provides valuable structural data, ssNMR can offer unique insights into the molecule's conformation, polymorphism, and intermolecular interactions in the solid phase. Joint ssNMR and Density Functional Theory (DFT) studies have proven effective in characterizing other benzoate derivatives, allowing for precise assignment of signals and understanding of electronic structure in the solid state. st-andrews.ac.uknih.gov Such studies on this compound could reveal details about its crystal packing and behavior in solid formulations.

Imaging Mass Spectrometry (MSI): MSI is a powerful tool that visualizes the spatial distribution of molecules directly from tissue sections or other complex surfaces without the need for labeling. researchgate.netwikipedia.orgnih.gov Techniques like MALDI (Matrix-Assisted Laser Desorption/Ionization) and DESI (Desorption Electrospray Ionization) imaging could be employed to map the distribution of this compound and its metabolites in biological systems. nih.govtaylorfrancis.com This would be invaluable for pharmacokinetic studies, allowing researchers to see where the compound accumulates in tissues and providing critical information for translational research.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is a cornerstone of modern chemical research. A more profound understanding of this compound can be achieved by tightly integrating these approaches.

DFT-Enhanced Spectroscopic Analysis: Density Functional Theory (DFT) calculations are instrumental in predicting and interpreting spectroscopic data. For benzoate esters and related compounds, DFT has been used to calculate geometrical structures, predict NMR chemical shifts, and understand mesomorphic (liquid crystal) properties. researchgate.netnih.govmdpi.com Applying DFT calculations to this compound would allow for a more accurate assignment of its NMR and vibrational spectra and could predict how its electronic structure influences its reactivity. However, it's noted that accurately predicting electrophilic aromatic substitution patterns for some benzoates can be challenging for certain computational models, highlighting the need for careful selection of methods like Hirshfeld charges over others. mdpi.com

Machine Learning for Property Prediction: Machine learning (ML) is emerging as a powerful tool to accelerate materials and drug discovery. rsc.org ML models can be trained on large datasets to predict various molecular properties, including spectroscopic characteristics and biological activity, much faster than traditional computational methods. aalto.fiacs.org For aromatic amines, ML models have been developed to predict mutagenicity with a high degree of confidence. nih.govresearchgate.net A future research direction would involve developing and applying ML models to predict the properties of novel derivatives of this compound, guiding synthetic efforts toward compounds with desired characteristics.

Data-Driven Mechanistic Studies: Combining experimental data from a library of related catalysts with computational tools can uncover complex structure-function relationships. nih.gov For instance, in studies of aryl pyrrolidine-based organocatalysts, data science approaches have been used to identify the key noncovalent interactions responsible for enantioselectivity. nih.gov A similar approach could be applied to reactions involving this compound or its derivatives to elucidate reaction mechanisms and design more effective catalysts or functional molecules.

Emerging Applications in Interdisciplinary Fields

The unique structural motif of this compound, combining an aromatic ester with a tertiary amine, suggests potential applications beyond its current uses, particularly in materials science and chemical biology.

Organic Electronic Materials: Molecules with extended π-systems and donor-acceptor characteristics are often investigated for use in organic electronics. Boron subphthalocyanines, for example, have shown promise in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The electronic properties of the N-arylpyrrolidine moiety within this compound could be tuned through chemical modification to explore its potential as a building block for novel organic semiconductors or functional dyes.

Chemical Probes for Biological Systems: Small molecules that can selectively interact with biological targets are invaluable tools for research. The pyrrolidine moiety is found in many biologically active compounds and chemical probes. nih.gov For example, a pyrrolidinyl-propoxy group was a key feature in the development of potent inhibitors for the lysine (B10760008) methyltransferases G9a and GLP. nih.gov Future research could investigate whether this compound or its derivatives can act as specific ligands or probes for proteins or other biological macromolecules, aiding in the study of cellular processes and disease mechanisms.

Potential for Translational Research

Translational research aims to bridge the gap between basic scientific discoveries and practical applications, such as new therapies or diagnostic tools. The structural class of aromatic amines, to which this compound belongs, is of significant interest in this regard.

Lead Compound for Drug Discovery: Aromatic amines and their derivatives are a well-established class of compounds in medicinal chemistry. acs.orgacs.orgnih.gov Their biological activity can be extensive, though it is often accompanied by metabolic liabilities. nih.gov The core structure of this compound could serve as a starting point or scaffold for the development of new therapeutic agents. For example, benzoate derivatives have been investigated as inhibitors of the BCL-2 protein in colorectal cancer. nih.gov Systematic modification of the core structure and subsequent screening could identify derivatives with potent and selective activity against various disease targets.

Pharmacokinetic and Metabolic Profiling: A critical aspect of translational research is understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Aromatic amines undergo complex metabolic bioactivation, which is crucial to understanding their efficacy and potential toxicity. nih.gov Future in-depth studies on the metabolic fate of this compound using advanced techniques like imaging mass spectrometry (as mentioned in section 8.2) are essential. This knowledge is a prerequisite for advancing any derivative toward clinical evaluation. Furthermore, computational and in silico models can predict pharmacokinetic properties, helping to prioritize which derivatives are most promising for further development. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-pyrrolidin-1-ylbenzoate, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves nucleophilic aromatic substitution (SNAr) between methyl 4-fluorobenzoate and pyrrolidine under basic conditions. For example, heating methyl 4-fluorobenzoate with pyrrolidine in DMF at 150°C for 20 hours in the presence of K₂CO₃ achieves a 93% yield . Key optimization steps include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature : Prolonged heating (20+ hours) ensures complete substitution.
  • Purification : Ethyl acetate extraction followed by MgSO₄ drying and reduced-pressure solvent removal minimizes impurities.
    • Data Table :
SubstrateReagentsSolventTemp (°C)Time (hr)Yield (%)
Methyl 4-fluorobenzoatePyrrolidine, K₂CO₃DMF1502093

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

  • Methodological Answer :

  • ¹H NMR : The aromatic protons appear as distinct signals (δ 7.61–6.75 ppm), while pyrrolidine protons resonate as multiplet peaks (δ 3.33–1.96 ppm). The methyl ester group is observed at δ 3.90 ppm (singlet) .
  • 13C NMR : The carbonyl carbon (ester) appears at ~168 ppm, aromatic carbons at 120–140 ppm, and pyrrolidine carbons at 45–25 ppm .
  • HRMS : Confirm molecular weight (e.g., C₁₂H₁₅NO₂: [M+H]+ calc. 206.1176, exp. 206.1178) .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the synthesis of this compound?

  • Methodological Answer : The reaction proceeds via an SNAr mechanism, where the electron-withdrawing ester group activates the para position of the aromatic ring for nucleophilic attack by pyrrolidine. Computational studies (DFT calculations) can model charge distribution and transition states to predict regioselectivity. For example, Mulliken charges at the para position are more negative than meta, favoring pyrrolidine attack .

Q. How can microwave-assisted synthesis improve the efficiency of this compound production?

  • Methodological Answer : Microwave irradiation reduces reaction times from hours to minutes. For analogous pyrrolidine derivatives, microwave conditions (e.g., 150°C, 30 min) achieve comparable yields (90–95%) to conventional heating . Key parameters:

  • Power : 300 W for uniform heating.
  • Solvent : DMF or NMP for high dielectric absorption.
    • Data Table :
MethodTemp (°C)TimeYield (%)Energy Efficiency
Conventional15020 hr93Low
Microwave1500.5 hr90–95High

Q. What strategies enhance the metabolic stability of this compound in pharmacokinetic studies?

  • Methodological Answer :

  • Isotope labeling : Use deuterated pyrrolidine to slow CYP450-mediated oxidation.
  • Prodrug design : Mask the ester group with a hydrolytically stable moiety (e.g., tert-butyl ester) to delay hepatic metabolism.
  • In vitro assays : Microsomal stability tests (human liver microsomes) quantify half-life improvements. For example, tert-butyl analogs show 2–3× longer t₁/₂ compared to methyl esters .

Q. How does computational modeling predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase inhibitors). The pyrrolidine ring’s flexibility allows conformational adaptation to hydrophobic pockets.
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at the benzoate position) with IC₅₀ values. For instance, nitro-substituted derivatives show 10× higher affinity for PI3Kα than unmodified analogs .

Contradictory Data Analysis

Q. How can discrepancies in reported NMR chemical shifts for this compound be resolved?

  • Methodological Answer : Variations in δ values arise from solvent (DMSO-d6 vs. CDCl₃) and concentration effects. For standardization:

  • Use internal references (e.g., TMS at 0 ppm).
  • Compare data acquired under identical conditions. For example, δ 10.01 ppm (aldehyde proton in DMSO) shifts to δ 9.95 ppm in CDCl₃ due to hydrogen bonding differences .

Key Research Gaps

  • Limited data on long-term stability under varying pH/temperature.
  • In vivo toxicity profiles and BBB permeability remain unstudied.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.